1H-Indole, 5-(1-naphthalenyl)-
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Overview
Description
1H-Indole, 5-(1-naphthalenyl)- is a compound that belongs to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 5-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which utilizes phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the Bartoli indole synthesis, which uses nitrobenzene and vinyl Grignard reagents .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, in cross-coupling reactions is a common practice in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 5-(1-naphthalenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole, 5-(1-naphthalenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 5-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
3-(1-Naphthoyl)indole: Another naphthoylindole derivative with similar structural features.
1H-Indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester: A related compound with a naphthalenyl ester group.
Uniqueness: 1H-Indole, 5-(1-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
163105-37-1 |
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Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1H-indole |
InChI |
InChI=1S/C18H13N/c1-2-6-16-13(4-1)5-3-7-17(16)14-8-9-18-15(12-14)10-11-19-18/h1-12,19H |
InChI Key |
GJUOWTAOORIBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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